N'-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of anthracene, triazole, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the anthracene moiety: This step might involve a condensation reaction with an anthracene derivative.
Introduction of the hydrazide group: This can be done through a hydrazinolysis reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield anthracene derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the anthracene moiety.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application. For instance:
Biological activity: It might interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material science: It might exhibit unique electronic or optical properties due to its molecular structure.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other triazole derivatives or anthracene-based compounds.
Triazole derivatives: Known for their diverse biological activities.
Anthracene derivatives: Known for their fluorescent properties and use in organic electronics.
Uniqueness
Combination of functional groups: The unique combination of anthracene, triazole, and hydrazide groups in this compound might confer distinct properties not found in other similar compounds.
Properties
Molecular Formula |
C32H24ClN5OS |
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Molecular Weight |
562.1 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C32H24ClN5OS/c1-21-10-16-26(17-11-21)38-31(22-12-14-25(33)15-13-22)36-37-32(38)40-20-30(39)35-34-19-29-27-8-4-2-6-23(27)18-24-7-3-5-9-28(24)29/h2-19H,20H2,1H3,(H,35,39)/b34-19+ |
InChI Key |
ARBCSCMZKLOXMI-ALQBTCKLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=C(C=C6)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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